molecular formula C11H10F2OS B12103974 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B12103974
M. Wt: 228.26 g/mol
InChI Key: APDDMELCTKTBSG-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a fluorinated cyclopentanone derivative featuring a sulfanyl group substituted with a 3,4-difluorophenyl moiety. This compound is structurally characterized by a cyclopentanone core, a ketone functional group at position 1, and a sulfur-linked 3,4-difluorophenyl group at position 3.

Properties

Molecular Formula

C11H10F2OS

Molecular Weight

228.26 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10F2OS/c12-10-4-3-9(6-11(10)13)15-8-2-1-7(14)5-8/h3-4,6,8H,1-2,5H2

InChI Key

APDDMELCTKTBSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves several steps. One common synthetic route includes the reaction of 3,4-difluorothiophenol with cyclopentanone under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclopentanone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Chemical Reactions Analysis

3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the difluorophenylsulfanyl group suggests potential interactions with enzymes or receptors that recognize sulfur-containing compounds. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The 3,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenyl group in the analog from . This may enhance stability in oxidative environments .

Such features are often leveraged in CNS-targeting drugs for improved blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorine atoms in the target compound may block metabolic oxidation sites, offering advantages over non-fluorinated analogs like the chlorophenyl derivative .

Biological Activity

3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a cyclopentanone ring with a sulfanyl group attached to a difluorophenyl moiety. Its molecular formula is C11H10F2OSC_{11}H_{10}F_2OS, with a molecular weight of approximately 232.26 g/mol. The presence of fluorine atoms in the difluorophenyl group enhances the compound's reactivity and biological activity due to their electron-withdrawing nature.

Research indicates that compounds similar to 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one exhibit various biological activities, including:

  • Antimicrobial Activity : The compound shows potential in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, although further investigation is needed to confirm these findings.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one and related compounds:

Biological ActivityObservations
AntimicrobialInhibition of bacterial growth in vitro; specific strains require further study.
AnticancerInduces apoptosis in cancer cell lines; IC50 values need further elucidation .
Anti-inflammatoryModulates cytokine release; potential for treating chronic inflammatory conditions.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A study evaluated derivatives of cyclopentanones for their cytotoxic effects against various cancer cell lines. Results indicated that modifications to the phenyl group significantly influenced activity .
  • Anti-inflammatory Effects : Research on thioether derivatives revealed their capacity to inhibit pro-inflammatory cytokines in animal models, suggesting a pathway for therapeutic use in inflammatory diseases .

Synthesis and Derivatives

The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing difluorophenyl precursors to introduce the sulfanyl group.
  • Cyclization Reactions : Forming the cyclopentanone structure through cyclization techniques involving appropriate precursors.

The uniqueness of this compound lies in its combination of structural features that confer distinct reactivity patterns not typically found in other similar compounds.

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